molecular formula C23H26N2O3 B3988512 1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole

1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole

Cat. No. B3988512
M. Wt: 378.5 g/mol
InChI Key: IIUKTDNTCHTQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole, also known as DMPI, is a small molecule inhibitor that has been studied for its potential in the treatment of various diseases. DMPI has shown promising results in preclinical studies, and its unique structure makes it a valuable tool for scientific research.

Mechanism of Action

1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole works by inhibiting the activity of a specific protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound leads to a reduction in the activity of downstream signaling pathways, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of beta-amyloid aggregation. This compound has also been shown to affect the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.

Advantages and Limitations for Lab Experiments

1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole's unique structure and mechanism of action make it a valuable tool for scientific research. However, like any experimental tool, this compound has its limitations. This compound can be difficult to synthesize, and its potency can vary depending on the cell type and experimental conditions. Additionally, this compound's effects on GSK-3β can be complex, and further studies are needed to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole. One potential area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another potential area of research is the investigation of this compound's effects on other diseases and cellular processes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.

Scientific Research Applications

1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenyl-1H-imidazole has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-5-(4-methoxy-2,5-dimethylphenyl)-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-21(26-3)17(2)11-20(16)23-22(18-7-5-4-6-8-18)24-15-25(23)13-19-14-27-9-10-28-19/h4-8,11-12,15,19H,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUKTDNTCHTQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2=C(N=CN2CC3COCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.